molecular formula C12H10O4S3 B5715348 Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate

Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate

Cat. No.: B5715348
M. Wt: 314.4 g/mol
InChI Key: JJVYIZUKXWSVKJ-UHFFFAOYSA-N
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Description

Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring through cyclization reactions. Common reagents used include sulfur and 1,4-diketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions. Thiolates are often used as nucleophiles in this step.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the thiophene ring to dihydrothiophene derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiolates are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate has several applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: The compound serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Materials Science: It is utilized in the fabrication of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-thiophenecarboxaldehyde
  • 5-Methyl-2-thiophenecarboxylic acid
  • Methyl 5-aminothiophene-2-carboxylate

Uniqueness

Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate is unique due to the presence of both sulfanyl and ester functional groups, which impart distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c1-15-11(13)7-3-5-9(17-7)19-10-6-4-8(18-10)12(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVYIZUKXWSVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)SC2=CC=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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